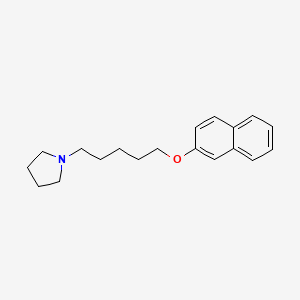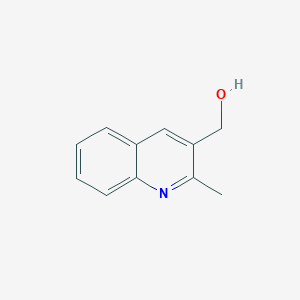
(2-Méthylquinolin-3-yl)méthanol
Vue d'ensemble
Description
“(2-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 53936-95-1. It has a molecular weight of 173.21 . The compound is stored at room temperature and has a purity of 95%. It appears as a powder .
Synthesis Analysis
There are numerous synthesis protocols reported in the literature for the construction of quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The IUPAC name of “(2-Methylquinolin-3-yl)methanol” is the same as its common name. The InChI code for this compound is 1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 .Chemical Reactions Analysis
Quinoline, the core structure of “(2-Methylquinolin-3-yl)methanol”, is known to undergo a variety of chemical reactions. These include condensation reactions, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
“(2-Methylquinolin-3-yl)methanol” is a powder that is stored at room temperature. It has a melting point of 144-149 degrees Celsius .Applications De Recherche Scientifique
Synthèse de nouveaux dérivés
“(2-Méthylquinolin-3-yl)méthanol” peut être utilisé dans la synthèse de nouveaux dérivés. Par exemple, il a été utilisé dans la synthèse de nouveaux dérivés de cyano-quinoléine par la réaction de Baylis–Hillman . Cette réaction donne naissance à de nouveaux dérivés de 2-[2-Chloro-quinolin-3-yl)-hydroxy-méthyl]-acrylonitrile .
Applications antipaludiques
Les dérivés de la quinoléine, y compris “this compound”, ont été largement utilisés comme antipaludiques . Ce sont certains des plus anciens composés utilisés pour le traitement d'une variété de maladies .
Applications antimicrobiennes
Les dérivés de la quinoléine présentent une bonne activité antimicrobienne contre diverses espèces microbiennes Gram-positives et Gram-négatives . L'activité antimicrobienne des dérivés de la quinoléine dépend de la substitution sur le cycle de pyridine hétérocyclique .
Applications anticancéreuses
Les dérivés de la quinoléine ont montré une activité anticancéreuse puissante . Parmi cette série, certains dérivés ont présenté l'activité anticancéreuse la plus puissante par rapport au 5-fluorouracile en tant que contrôle positif en raison de la présence de substitutions fluoro et chloro .
Applications antidépressives et anticonvulsivantes
Les dérivés de la quinoléine ont été utilisés comme agents antidépresseurs et anticonvulsivants . Ils ont été utilisés de manière extensive dans le traitement de diverses conditions .
Applications anti-inflammatoires
Les dérivés de la quinoléine, y compris “this compound”, ont montré des effets anti-inflammatoires . Ils ont été utilisés de manière extensive dans le traitement de diverses conditions inflammatoires .
Applications antivirales
Les dérivés de la quinoléine ont été utilisés comme agents antiviraux . Ils ont été utilisés de manière extensive dans le traitement de diverses infections virales .
Applications antihypertensives
Les dérivés de la quinoléine ont montré des effets antihypertensifs . Ils ont été utilisés de manière extensive dans le traitement de diverses conditions hypertensives .
Mécanisme D'action
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Quinoline derivatives have been found to affect various biochemical pathways, often leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
Quinoline derivatives have been found to have various effects at the molecular and cellular level .
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylquinolin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)6-9-4-2-3-5-11(9)12-8/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEKQDADEISXFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30304503 | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53936-95-1 | |
| Record name | NSC165994 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-methylquinolin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30304503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



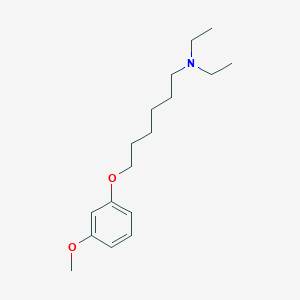

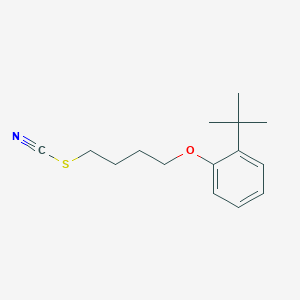
![Diethyl 2-[5-(4-methylphenoxy)pentyl]propanedioate](/img/structure/B1656654.png)
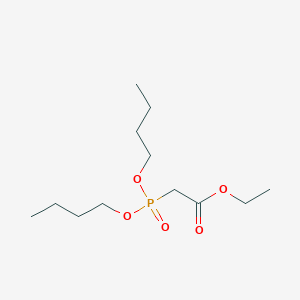

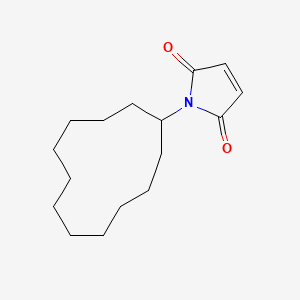
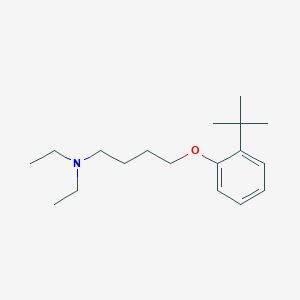

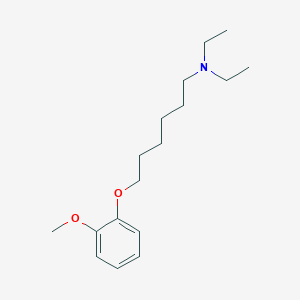

![N-(3,5-dichlorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B1656667.png)
![1-[3-(2-Chlorophenoxy)propyl]pyrrolidine](/img/structure/B1656668.png)
